1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one is a complex organic compound that features a unique combination of indole, piperazine, and morpholine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling with Morpholine: The morpholine ring is then coupled with the piperazine derivative using carbodiimide coupling agents to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux.
Scientific Research Applications
1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as an anti-cancer or anti-inflammatory agent.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related molecules.
Mechanism of Action
The mechanism of action of 1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various protein targets, modulating their activity and leading to downstream biological effects . The piperazine and morpholine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one include:
1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core and exhibit similar biological activities.
Piperazine derivatives: Compounds like 1-(4-benzylpiperazine-1-carbonyl)morpholine have comparable structural features and applications.
Morpholine derivatives: These compounds, such as 4-(4-morpholinyl)benzoic acid, are used in similar research contexts.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
1-[2-[4-(1H-indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-19(25)24-12-13-27-18(14-24)20(26)23-10-8-22(9-11-23)17-5-3-4-16-15(17)6-7-21-16/h2-7,18,21H,1,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPLUTXFHTWYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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